N-(2,2-dimethylpropyl)-4-ethoxyaniline
Description
N-(2,2-Dimethylpropyl)-4-ethoxyaniline is an aniline derivative featuring a neopentyl group (2,2-dimethylpropyl) attached to the nitrogen atom and an ethoxy group at the para position of the aromatic ring. Its molecular formula is inferred to be C₁₃H₂₁NO (based on structural analogs), with a molecular weight of approximately 207.31 g/mol. The neopentyl group introduces significant steric hindrance, while the ethoxy group contributes electron-donating resonance effects.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-4-ethoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-11(7-9-12)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
NFZYTKHYZRDOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-ethoxyaniline typically involves the alkylation of 4-ethoxyaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in an appropriate solvent such as dimethylformamide or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and dimethylpropyl groups direct the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications
- Drug Design : The neopentyl group’s stability and low metabolic susceptibility could enhance pharmacokinetic profiles compared to linear alkyl chains.
- Material Science : Bulky substituents may influence crystal packing and thermal stability, as seen in ’s nitrophenyl ethenyl derivative .
Biological Activity
N-(2,2-dimethylpropyl)-4-ethoxyaniline is an organic compound with significant biological activity due to its unique structural features. This article explores its synthesis, biological interactions, toxicity, and potential applications based on a review of diverse research findings.
Chemical Structure and Properties
This compound features a bulky dimethylpropyl substituent and an ethoxy group attached to an aniline moiety. Its molecular formula is with a molecular weight of approximately 223.3 g/mol. The steric hindrance provided by the dimethylpropyl group can significantly influence the compound's reactivity and interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multiple steps, including the alkylation of aniline derivatives. The presence of the ethoxy group enhances solubility in organic solvents, making it suitable for various applications in pharmaceutical and industrial chemistry.
Interaction with Biological Targets
Research indicates that this compound exhibits binding affinity to various enzymes and receptors. This interaction is crucial for understanding its pharmacological potential. For instance, studies on similar compounds suggest that such interactions can lead to significant biological effects, including enzyme inhibition or receptor modulation.
Toxicological Profile
The compound has been evaluated for its toxicity in several studies:
- Skin Irritation : In animal studies, this compound produced slight skin irritation. The primary dermal irritation index indicated that it is only slightly irritant under specific testing protocols .
- Sensitization : Positive results were observed in guinea pig sensitization tests, indicating a potential for allergic reactions upon repeated exposure .
- Repeated Dose Toxicity : A 28-day oral gavage study in rats established a no observed effect level (NOEL) of 10 mg/kg bw/day. Higher doses resulted in hematological changes and increased organ weights, particularly in the spleen and bone marrow .
Genotoxicity
Genotoxicity assessments revealed mixed results. The compound was positive in some assays for DNA damage but negative in others, indicating that further investigation is necessary to fully understand its genotoxic potential .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Metabolism Studies : In vitro studies demonstrated that this compound undergoes Phase I metabolism similar to other anilines, resulting in various metabolites that may exhibit different biological activities .
- Pharmacological Applications : Preliminary investigations suggest potential applications in drug development due to its unique binding properties and metabolic pathways. Further research is needed to explore these avenues comprehensively.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Diethyl-3-ethoxyaniline | Two ethyl groups | Different solubility; potential enzyme inhibition |
| 4-Ethoxy-N-(2-isopropyl)aniline | Isopropyl substituent | Varies in biological activity due to sterics |
| N-(tert-butyl)-3-ethoxyaniline | Tert-butyl group | Increased steric hindrance affects reactivity |
| 3-Ethoxy-N,N-dimethylaniline | Dimethyl groups on nitrogen | Different electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
